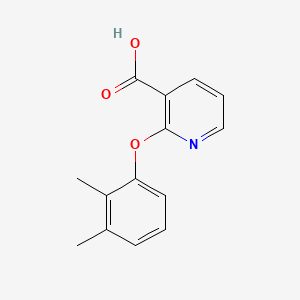

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-

Description

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- is a pyridine derivative featuring a carboxylic acid group at the 3-position of the pyridine ring and a 2,3-dimethylphenoxy substituent at the 2-position. This compound is structurally characterized by its aromatic pyridine core and electron-donating methyl groups on the phenoxy moiety.

Properties

CAS No. |

36701-93-6 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO3/c1-9-5-3-7-12(10(9)2)18-13-11(14(16)17)6-4-8-15-13/h3-8H,1-2H3,(H,16,17) |

InChI Key |

MZRXWDXILSKNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Phenolate-Mediated Alkylation

In a patented procedure, sodium 2,3-dimethylphenolate reacts with halogenated pyridinecarboxylic acid intermediates under alkaline conditions. For example, 2-chloro-4-pyrrolidinoquinazoline (20 g) is combined with sodium 2,3-dimethylphenolate (14.8 g) in dry diethylene glycol dimethyl ether. The mixture is refluxed for 3 hours, followed by dilution with ether and ice-water extraction. Acidification with hydrochloric acid yields crude N-(2,3-dimethylphenyl)-anthranilic acid, which is crystallized from aqueous ethanol to achieve a melting point of 229–230°C. This method emphasizes the use of polar aprotic solvents and controlled stoichiometry to minimize side reactions.

Coupling Agent-Assisted Synthesis

Modern approaches employ coupling agents such as carbodiimides (e.g., DCC or EDCl) to facilitate ester bond formation between 2,3-dimethylphenol and 3-pyridinecarboxylic acid. While explicit details are scarce in literature, commercial suppliers like Evitachem describe this route as a single-step process requiring mild conditions (room temperature to 60°C) and catalytic bases like DMAP. The absence of high-temperature steps makes this method suitable for thermally labile intermediates.

Rearrangement of Quinazoline and Diazocine Intermediates

Multi-step syntheses involving heterocyclic intermediates offer alternative pathways with higher regioselectivity.

Quinazoline Rearrangement

A patent describes the synthesis starting with 2,4-dichloroquinazoline (25 g) reacting with pyrrolidine (18 g) in ether at 7–22°C. The resulting 2-chloro-4-pyrrolidinoquinazoline (20 g) is treated with sodium 2,3-dimethylphenolate in diethylene glycol dimethyl ether under reflux. Subsequent hydrolysis and acidification yield the target compound. This method’s critical step is the rearrangement of the pyrrolidinoquinazoline intermediate, which ensures proper orientation of the 2,3-dimethylphenyl group.

Dibenzo-Diazocine Rearrangement

Another route involves dibenzo[b,f]diazocine derivatives. A suspension of sodium hydride (0.9 g) and 2,3-dimethylphenol (2.5 g) in bis(2-methoxyethyl) ether reacts with 6,12-dichlorodibenzo-diazocine (2.75 g) at 30°C. Heating the mixture on a steam bath for 17 hours induces rearrangement to 6,12-bis(2,3-dimethylphenoxy)dibenzo-diazocine, which is further heated to 250–290°C under nitrogen to form the final product. This high-temperature rearrangement is notable for its reliance on steric effects to direct regioselectivity.

Oxidation of Benzoxazine Precursors

Oxidative methods provide a pathway to introduce the carboxylic acid moiety post-coupling.

Potassium Permanganate Oxidation

A benzoxazine intermediate, N-(2,3-dimethylphenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, is oxidized using potassium permanganate (1.7 g) in pyridine/water at 30°C. After 24 hours, the reaction mixture is filtered, extracted with ether, and acidified to yield the target compound. This method highlights the compatibility of strong oxidants with aromatic ether linkages, though over-oxidation risks necessitate precise temperature control.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | 2,3-Dimethylphenol, 3-pyridinecarboxylic acid | Room temp–60°C, coupling agents | Simplicity, scalability | Moderate yields, purification challenges |

| Quinazoline Rearrangement | 2,4-Dichloroquinazoline, pyrrolidine | Reflux in ether | High regioselectivity | Multi-step, hazardous intermediates |

| Diazocine Rearrangement | Dichlorodibenzo-diazocine, NaH | 250–290°C, N2 atmosphere | Steric control | Energy-intensive, specialized equipment |

| Benzoxazine Oxidation | KMnO4, pyridine | 30°C, aqueous workup | Functional group tolerance | Slow reaction kinetics |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations :

- Amino vs. Phenoxy Substituents: The amino group in 2-[(2,3-dimethylphenyl)amino]-3-pyridinecarboxylic acid introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the ether-linked phenoxy group in the target compound .

Physicochemical Properties

Notes:

- pKa Trends: The trifluoromethyl group in the CF₃-substituted analog lowers the pKa (3.70) due to its electron-withdrawing nature, enhancing acidity. In contrast, the target compound’s dimethylphenoxy group is electron-donating, likely resulting in a slightly higher pKa (~3.5–4.0) .

- Solubility: The amino-substituted analog may exhibit better aqueous solubility than the phenoxy derivatives due to hydrogen-bonding interactions .

Biological Activity

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on various studies, emphasizing its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a dimethylphenoxy moiety. This unique structure contributes to its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A notable study demonstrated that related thienopyridine compounds had activity against Staphylococcus epidermidis and Leishmania amazonensis, suggesting a potential for similar effects in 3-pyridinecarboxylic acid derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives. For example, thieno[2,3-b]pyridine compounds have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7) by altering metabolic pathways related to glycolysis and lipid metabolism . These findings suggest that 3-pyridinecarboxylic acid may also exert similar effects due to structural similarities.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are noteworthy. Research on related compounds indicates that they can inhibit the production of pro-inflammatory cytokines. In particular, one study reported that certain pyridine derivatives could effectively reduce TNFα levels in ex vivo assays, which is crucial for managing inflammatory diseases .

Study on Antimicrobial Activity

A study conducted on various pyridine derivatives revealed that those with specific substitutions exhibited enhanced antimicrobial activity. The compound tested showed an IC50 value indicating effective inhibition against certain pathogens, which highlights its potential as an antimicrobial agent .

Anticancer Activity Assessment

In vitro assessments of thienopyridine compounds demonstrated their ability to lower cancer stem cell fractions in breast cancer models. The treatment resulted in significant cytotoxicity and apoptosis induction, particularly in triple-negative breast cancer cell lines . These findings underscore the importance of further investigating the anticancer properties of 3-pyridinecarboxylic acid.

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves coupling 2,3-dimethylphenol with a pyridinecarboxylic acid derivative via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For reproducibility, control reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Use organotin(IV) reagents (e.g., triphenyltin chloride) as catalysts, as demonstrated in analogous pyridinecarboxylate syntheses . Post-reaction, employ column chromatography or recrystallization for purification. Validate purity via HPLC (>95%) and NMR spectroscopy to confirm structural integrity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Assign peaks using , , and 2D NMR (COSY, HSQC) to verify substituent positions.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO = 243.23 g/mol).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and predict reactivity .

Q. What analytical methods are suitable for assessing purity, and how can contaminants be identified?

- Methodological Answer : Use orthogonal techniques:

- HPLC : Compare retention times against a reference standard.

- TGA/DSC : Monitor thermal stability to detect solvent residues or degradation products.

- Elemental Analysis : Validate empirical formula compliance (±0.3% tolerance).

Note: Commercial suppliers like Sigma-Aldrich often omit analytical data for rare compounds, necessitating in-house validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR) to track intermediates. For biological systems, use fluorescence quenching assays or surface plasmon resonance (SPR) to study ligand-protein interactions. Pair with molecular docking (AutoDock Vina) to identify binding motifs. Cross-reference with structurally similar compounds, such as 3-hydroxypicolinic acid derivatives, to infer mechanistic pathways .

Q. What experimental strategies resolve contradictions in solubility or stability data across studies?

- Methodological Answer : Replicate experiments under controlled conditions (pH, temperature, ionic strength). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. If solubility discrepancies persist, evaluate solvent polymorphism using X-ray crystallography .

Q. How can factorial design optimize reaction yield while minimizing byproducts?

- Methodological Answer : Apply a 2 factorial design to test variables:

Q. What in vitro models are appropriate for preliminary toxicity profiling?

- Methodological Answer : Prioritize cell-based assays:

- Hepatotoxicity : Use HepG2 cells with MTT assays.

- Cytotoxicity : Test on HEK-293 cells (IC determination).

- Genotoxicity : Employ Ames test or comet assay.

Reference safety protocols from NIOSH and OECD guidelines for handling hazardous intermediates .

Theoretical and Framework-Driven Questions

Q. How can researchers integrate this compound into a theoretical framework for drug discovery or materials science?

- Methodological Answer : Align with hypotheses such as:

- Pharmacological : Target GPCRs or kinases based on pyridinecarboxylic acid’s role in chelating metal ions (e.g., Zn) in enzyme inhibition.

- Materials Science : Explore its use in coordination polymers for catalytic applications.

Validate through structure-activity relationship (SAR) studies and computational topology analysis .

Q. What experimental controls are critical when studying its stability under varying environmental conditions?

- Methodological Answer : Include:

Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.